molecular formula C10H21ClO3S B15301837 2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride

2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B15301837
M. Wt: 256.79 g/mol
InChI Key: TXQGWMRLCJMICA-UHFFFAOYSA-N
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Description

2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid+SOCl22-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Ethyl-2-(propoxymethyl)butane-1-sulfonic acid+SOCl2​→2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride is unique due to its branched structure and the presence of both ethyl and propoxymethyl groups. This structural complexity can influence its reactivity and the types of products formed in chemical reactions, making it distinct from simpler sulfonyl chlorides .

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-7-14-8-10(5-2,6-3)9-15(11,12)13/h4-9H2,1-3H3

InChI Key

TXQGWMRLCJMICA-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CC)(CC)CS(=O)(=O)Cl

Origin of Product

United States

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